2-Heptynal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

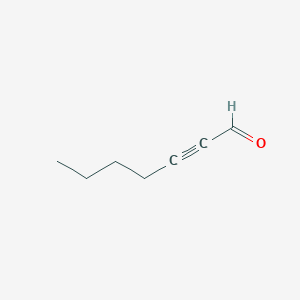

2-Heptynal, also known as this compound, is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Intermediate for Synthesis

2-Heptynal serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of other aldehydes and alcohols through reactions such as reduction and oxidation. For instance, it can be reduced to form 2-heptanol or further transformed into more complex molecules like 4-heptenal and 2,6-nonadienal, which are important in fragrance and flavor industries .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reaction Conditions |

|---|---|---|

| Reduction | 2-Heptanol | Catalytic hydrogenation |

| Oxidation | 4-Heptenal | Dess–Martin oxidation |

| Wittig Reaction | 2,6-Nonadienal | Reaction with phosphonium ylides |

Agricultural Applications

2.1. Antifungal Properties

Recent studies have highlighted the antifungal properties of this compound, particularly against Botrytis cinerea, a major plant pathogen. Research indicates that this compound effectively inhibits the growth of this fungus by disrupting its membrane integrity and stimulating the plant's antioxidative response .

Case Study: Inhibition of Botrytis cinerea

- Objective : Evaluate the antifungal efficacy of this compound.

- Methodology : In vitro assays were conducted using varying concentrations of this compound.

- Results :

- At a concentration of 0.21μLcm−3, complete inhibition of mycelial growth was observed.

- Increased activity of antioxidative enzymes (SOD, POD, CAT) was noted at lower concentrations, indicating a dose-dependent response.

Table 2: Effects of this compound on B. cinerea

| Concentration (µL/cm³) | Mycelial Growth Inhibition (%) | SOD Activity (U/mg protein) | POD Activity (U/mg protein) |

|---|---|---|---|

| 0.05 | 18.35 | Increased | Increased |

| 0.16 | Significant | Highest | Decreased |

| 0.21 | 100 | Not measured | Not measured |

Biochemical Applications

3.1. Role in Metabolic Pathways

In biochemical contexts, compounds like this compound are investigated for their roles in metabolic pathways and their potential effects on cellular processes. The compound has been shown to influence amino acid metabolism and membrane transport systems in plants, which can lead to nutrient depletion in pathogens like B. cinerea .

Propiedades

Número CAS |

1846-67-9 |

|---|---|

Fórmula molecular |

C7H10O |

Peso molecular |

110.15 g/mol |

Nombre IUPAC |

hept-2-ynal |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3 |

Clave InChI |

XWZLMLGAYCVWAU-UHFFFAOYSA-N |

SMILES |

CCCCC#CC=O |

SMILES canónico |

CCCCC#CC=O |

Sinónimos |

2-Heptynal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.